molecular formula C15H22N2O3 B4170824 N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide

N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide

Numéro de catalogue B4170824
Poids moléculaire: 278.35 g/mol
Clé InChI: FGFHKXYVTCADGL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide, also known as IB-MECA, is a small molecule agonist of adenosine A3 receptors. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mécanisme D'action

N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide exerts its effects by binding to and activating adenosine A3 receptors. Adenosine A3 receptors are G protein-coupled receptors that are widely expressed in various tissues and cells, including immune cells, endothelial cells, and neurons. Activation of adenosine A3 receptors by N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide leads to the activation of various intracellular signaling pathways, including the cAMP/PKA pathway, the MAPK pathway, and the PI3K/Akt pathway. These signaling pathways mediate the various biological effects of N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide, including the induction of apoptosis, the inhibition of angiogenesis, and the modulation of the immune response.
Biochemical and Physiological Effects:
N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer, N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide has been shown to induce apoptosis in various cancer cell lines, including prostate cancer, breast cancer, and leukemia. N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In inflammation, N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, and MCP-1. N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide has also been shown to promote the resolution of inflammation by increasing the production of anti-inflammatory cytokines, including IL-10 and TGF-β. In neurodegenerative disorders, N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide has been shown to protect neurons from oxidative stress and to improve cognitive function by increasing the expression of neurotrophic factors, including BDNF and NGF.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also a selective agonist of adenosine A3 receptors, which allows for specific modulation of this receptor subtype. However, N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide also has some limitations for lab experiments. It is a synthetic compound that may have off-target effects or toxicity. It may also have limited solubility or stability, which may affect its bioavailability or pharmacokinetics.

Orientations Futures

There are several future directions for the study of N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide. One direction is to explore its potential therapeutic applications in other diseases, such as cardiovascular diseases, metabolic disorders, and autoimmune diseases. Another direction is to develop more potent and selective agonists of adenosine A3 receptors, which may have improved efficacy and safety profiles. Additionally, the development of adenosine A3 receptor antagonists may provide new therapeutic options for diseases in which adenosine A3 receptors are overexpressed or hyperactivated. Finally, the use of N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide as a tool compound to study the biology of adenosine A3 receptors may provide new insights into the role of this receptor subtype in various physiological and pathological processes.
Conclusion:
N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide is a small molecule agonist of adenosine A3 receptors that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the activation of various intracellular signaling pathways, which mediate its various biological effects. N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide, which may provide new insights into the biology of adenosine A3 receptors and new therapeutic options for various diseases.

Applications De Recherche Scientifique

N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide has been shown to inhibit tumor growth and metastasis by inducing apoptosis, inhibiting angiogenesis, and modulating the immune response. In inflammation, N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to promote the resolution of inflammation. In neurodegenerative disorders, N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide has been shown to protect neurons from oxidative stress and to improve cognitive function.

Propriétés

IUPAC Name

N-(2-methoxyethyl)-N'-[(4-propan-2-ylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-11(2)13-6-4-12(5-7-13)10-17-15(19)14(18)16-8-9-20-3/h4-7,11H,8-10H2,1-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFHKXYVTCADGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide
Reactant of Route 2
Reactant of Route 2
N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide
Reactant of Route 3
Reactant of Route 3
N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide
Reactant of Route 4
Reactant of Route 4
N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide
Reactant of Route 5
Reactant of Route 5
N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide
Reactant of Route 6
Reactant of Route 6
N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.